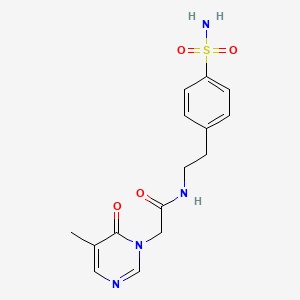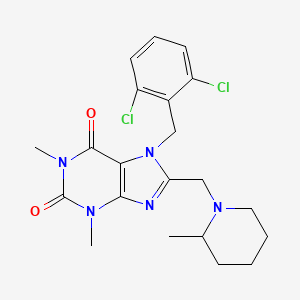![molecular formula C10H9N3O B2493276 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one CAS No. 612064-76-3](/img/structure/B2493276.png)
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one derivatives involves multicomponent reactions, using cyclohexan-1,4-dione, 5-amino-4-(2-arylhydrazono)-4H-pyrazol-3-ol derivatives, and aromatic aldehydes. This approach yields compounds with potential anti-tumor activities and kinase inhibition properties. These compounds are synthesized to target specific kinases, showing promise as anticancer agents due to their high antiproliferative activity and ability to inhibit c-Met kinase and Pim-1 kinase (Mahmoud, Alsharif, & Mohareb, 2020).
Molecular Structure Analysis
The molecular structure of 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one derivatives is characterized by the presence of substituents through the aryl ring and the thiophene moiety. These structural variations afford compounds with significant antiproliferative activities, demonstrating the impact of molecular architecture on biological activity. The structural elucidation of these compounds is critical for understanding their mechanism of action and for the design of more potent derivatives (Mahmoud et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one derivatives involves their ability to undergo further heterocyclization reactions. These reactions are essential for the synthesis of compounds with varied pharmacological activities. The chemical properties of these derivatives, such as their reactivity towards different reagents and conditions, play a crucial role in the synthesis of compounds with desired biological activities (Mahmoud et al., 2020).
Applications De Recherche Scientifique
Synthesis Techniques
- Microwave-Assisted Multicomponent Reactions : The compound has been synthesized using controlled microwave heating, a method demonstrating its regioselectivity in reactions with 5-aminopyrazole derivatives and cyclic 1,3-dicarbonyl compounds (Sadek et al., 2012).
- Environment-Friendly Synthesis : A regioselective and eco-friendly synthetic strategy has been described for synthesizing various derivatives of this compound, highlighting its compatibility with sustainable chemistry practices (Das et al., 2022).
Biological and Medicinal Applications
- Antiproliferative Agents and Kinase Inhibitors : This compound has been evaluated for its potential as an antiproliferative agent and Pim-1 kinase inhibitor, showing promise in cancer treatment (Mohareb et al., 2017).
- Xanthine Oxidase Inhibitory Activity : Some derivatives of this compound exhibit significant activity against xanthine oxidase, a key enzyme in the metabolic pathway for purines, suggesting its potential in treating diseases like gout (Kumar et al., 2014).
- Inhibition of Topoisomerase II : Dihydropyrazolo[1,5-c]quinazolines, including this compound, have been synthesized as inhibitors of human topoisomerase II, showing antiproliferative activity against glioma cells, which is significant in the context of cancer research (Kaur et al., 2018).
Chemical and Catalytic Properties
- Copper-Catalyzed Synthesis : A novel methodology involving copper chloride catalysis has been developed for preparing this compound, demonstrating its potential in synthetic chemistry and drug development (Guo et al., 2014).
- DNA Gyrase Inhibition : A derivative of this compound acts as a catalytic inhibitor of DNA gyrase, an essential enzyme in bacterial DNA replication, highlighting its potential in developing new antibacterial agents (Aguirre et al., 2020).
Propriétés
IUPAC Name |
8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-9-3-1-2-8-7(9)6-11-10-4-5-12-13(8)10/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHQKQLTGHGAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC3=CC=NN23)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)
![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)
![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)


![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)
![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)
